Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
Description
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (CAS: 1638760-70-9) is a piperidine derivative featuring two hydroxymethyl (-CH2OH) substituents at the 4-position of the piperidine ring, with a benzyl carbamate group at the 1-position. The compound is primarily utilized in research and development as a synthetic intermediate, particularly in pharmaceutical and materials science applications, as evidenced by its availability from multiple suppliers .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO4/c17-11-15(12-18)6-8-16(9-7-15)14(19)20-10-13-4-2-1-3-5-13/h1-5,17-18H,6-12H2 |
InChI Key |
IHFIJFAHNUMOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CO)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The benzyl-piperidine group is known to bind to the catalytic site of cholinesterase receptors, inhibiting their activity . This interaction is facilitated by the presence of aromatic residues in the active site, which form π-π interactions with the benzyl group .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The bis(hydroxymethyl) groups in the target compound enhance hydrophilicity compared to the hydrophobic tert-butyl groups in the pyrimidine-linked analog .
- Reactivity: The amino group in Benzyl 4-aminopiperidine-1-carboxylate introduces basicity, whereas the ethoxy-oxopropyl group in the ethoxy analog may undergo hydrolysis under acidic or basic conditions .
Thermal and Physical Properties
While direct thermal data for this compound is unavailable, insights can be inferred from analogous systems:
- Melting Points: demonstrates that odd-even aliphatic chain effects influence melting points in benzyl alcohol derivatives.
- Physical State : The ethoxy-oxopropyl analog is reported as a liquid, whereas the target compound and tert-butyl derivative are likely solids, reflecting differences in molecular weight and intermolecular forces .
Implications :
- The ethoxy-oxopropyl analog is considered safer for laboratory use, while the amino derivative requires stringent safety protocols due to insufficient toxicological data .
- The target compound’s hydroxymethyl groups may pose minimal reactivity risks compared to amines or esters, aligning with its use in synthetic applications.
Biological Activity
Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1638760-70-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and case studies.
- Molecular Formula : C15H21NO4
- Molar Mass : 279.34 g/mol
- Purity : 97%
- IUPAC Name : this compound
- Log P : 1.24 (indicating moderate lipophilicity)
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The piperidine ring and the hydroxymethyl groups are critical for its interaction with biological targets. Research has shown that modifications on the piperidine ring can significantly alter its potency against various biological targets.
Table 1: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Hydroxymethyl Group Addition | Increased solubility and potency |
| Aromatic Substituents | Enhanced receptor binding |
| Alkyl Chain Variation | Altered pharmacokinetics |
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In a study focusing on MenA inhibitors, derivatives of this compound exhibited IC50 values in the range of 13-22 μM against Mtb, demonstrating promising activity as potential anti-tuberculosis agents .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. For instance, in vitro studies revealed that this compound induced cell death in prostate cancer cell lines (PC3 and DU145) with IC50 values indicating dose-dependent effects . The compound exhibited minimal toxicity towards normal human fibroblast cells, suggesting a selective action against cancer cells.
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in metabolic pathways. For example, it has been shown to inhibit the MenA enzyme in the menaquinone biosynthesis pathway crucial for Mtb survival under hypoxic conditions . Additionally, it may induce apoptosis through DNA damage and cell cycle arrest mechanisms .
Case Study 1: Anti-Tuberculosis Activity
In a recent study, this compound was evaluated alongside other MenA inhibitors. The compound demonstrated significant synergy with existing anti-tuberculosis drugs, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo. This highlights its potential as part of a multi-drug regimen for tuberculosis treatment .
Case Study 2: Cancer Therapeutics
Another investigation assessed the compound's efficacy against various cancer cell lines. The results indicated that it effectively reduced cell viability in a time-dependent manner, particularly in aggressive prostate cancer models. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies targeting similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
